Molecular Topology: Enhanced Steric Bulk and Rotatable Bonds vs. Prototypical IKK-2 Inhibitor TPCA-1
The target compound introduces a piperidine ring and a tert-butyl urea group, creating a significantly different molecular topology compared to the smaller, lead-like IKK-2 inhibitor TPCA-1. This structural divergence directly impacts key physicochemical properties governing membrane permeability and solubility. The target compound has a higher molecular weight (323.5 vs. 279.3 g/mol) and more rotatable bonds (4 vs. 1), which are critical predictors of oral bioavailability and target binding conformation entropy [1].
| Evidence Dimension | Physicochemical Property Profile |
|---|---|
| Target Compound Data | MW: 323.5 g/mol; cLogP: 1.9; HBA: 3; HBD: 2; Rotatable Bonds: 4; tPSA: 89.7 Ų |
| Comparator Or Baseline | TPCA-1 (CAS 507475-17-4): MW: 279.3 g/mol; cLogP: ~1.7; HBA: 3; HBD: 3; Rotatable Bonds: 1; tPSA: 110 Ų |
| Quantified Difference | ΔMW: +44.2 g/mol (15.8% heavier); ΔRotB: +3 (400% increase); ΔtPSA: -20.3 Ų |
| Conditions | Computed properties via PubChem and ChemSpider (XLogP3, Cactvs); standardized in silico calculations. |
Why This Matters
The combination of higher molecular weight, increased flexibility, and lower tPSA suggests the target compound may exhibit enhanced passive membrane permeability and a distinct selectivity profile compared to the rigid TPCA-1 scaffold, influencing procurement for projects targeting intracellular kinases with stricter BBB or cellular penetration requirements.
- [1] PubChem Compound Summary for CID 49687930, N-(tert-butyl)-4-((thiophene-3-carboxamido)methyl)piperidine-1-carboxamide. National Center for Biotechnology Information (2026). View Source
